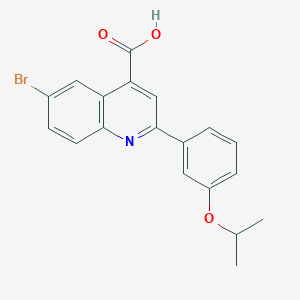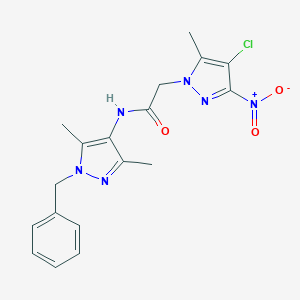
Ácido 6-Bromo-2-(3-isopropoxifenil)quinolina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studying the biological pathways and molecular targets involved in various diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives with industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid interacts with its targets and exerts its effects .
Métodos De Preparación
The synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Substitution: Introduction of the isopropoxyphenyl group at the 2nd position.
Carboxylation: Introduction of the carboxylic acid group at the 4th position.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted quinoline derivatives .
Comparación Con Compuestos Similares
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a different alkoxy group on the phenyl ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures .
Propiedades
IUPAC Name |
6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGKPYFNVLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444100.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B444104.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444106.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444109.png)
![5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B444110.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444115.png)
![N-[4-(acetylamino)phenyl]-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B444116.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444118.png)
